FCCP

概要

説明

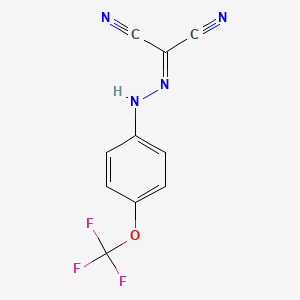

カルボニルシアニド-p-トリフルオロメトキシフェニルヒドラゾンは、イオンフォアおよび脱共役剤としての役割で知られている化学化合物です。 ミトコンドリア膜を介して水素イオンを輸送することによりATP合成を阻害し、酸化リン酸化で使用されるのを防ぎます 。この化合物は、ミトコンドリア機能を調節する能力により、科学研究で広く使用されています。

準備方法

合成経路と反応条件: カルボニルシアニド-p-トリフルオロメトキシフェニルヒドラゾンは、4-(トリフルオロメトキシ)アニリンとシアン化ブロムを反応させて対応するニトリルを形成する多段階プロセスによって合成できます。 この中間体をヒドラジンと反応させると、最終生成物が得られます 。

工業生産方法: カルボニルシアニド-p-トリフルオロメトキシフェニルヒドラゾンの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、適切な溶媒の使用、温度制御、再結晶またはクロマトグラフィーなどの精製工程を含む、標準的な有機合成技術を含みます 。

化学反応の分析

反応の種類: カルボニルシアニド-p-トリフルオロメトキシフェニルヒドラゾンは、主に脱共役剤としての役割に関連する反応を起こします。 それは膜を横切るプロトン輸送に関与し、ミトコンドリア膜電位と酸化リン酸化に影響を与えます 。

一般的な試薬と条件: この化合物は、ミトコンドリア機能を研究するために、生化学的アッセイでよく使用されます。一般的な試薬には、緩衝液、ミトコンドリア基質、酸化リン酸化の阻害剤が含まれます。 条件は通常、ミトコンドリアの完全性を維持するために、制御された温度とpHを含みます 。

生成される主要な生成物: カルボニルシアニド-p-トリフルオロメトキシフェニルヒドラゾンの主な効果は、ミトコンドリア膜を横切るプロトン勾配の消失であり、酸素消費量の増加とATP産生の減少につながります 。

科学研究への応用

化学: 化学では、カルボニルシアニド-p-トリフルオロメトキシフェニルヒドラゾンは、プロトン輸送と膜電位調節のメカニズムを研究するために使用されます。 それは、細胞のバイオエナジェティクスと、脱共役剤が代謝経路に与える影響を調査するためのツールとして役立ちます 。

生物学: 生物学的調査では、この化合物は、ミトコンドリア機能、アポトーシス、細胞代謝を調べるために使用されます。 それは、ミトコンドリアの脱分極を誘導し、その結果生じる細胞応答を研究するために使用されます 。

医学: 医学研究では、カルボニルシアニド-p-トリフルオロメトキシフェニルヒドラゾンは、神経変性疾患、がん、代謝症候群などの疾患におけるミトコンドリア機能障害の役割を調査するために使用されます。 ミトコンドリア経路を標的とする治療の可能性を理解するのに役立ちます 。

工業: 産業用途では、この化合物は、ミトコンドリア機能のアッセイや診断ツールの開発に使用されます。 ミトコンドリア経路を標的とする潜在的な治療薬のスクリーニングにも使用されます 。

科学的研究の応用

Mitochondrial Function and Metabolism

FCCP is widely recognized for its ability to disrupt ATP synthesis by increasing proton permeability across the inner mitochondrial membrane. This property makes it a valuable tool in studying mitochondrial dynamics and energy metabolism:

- Mitochondrial Dynamics : this compound induces mitochondrial fragmentation, which can be quantitatively assessed using fluorescence microscopy techniques. Studies have shown that this compound treatment leads to significant changes in mitochondrial morphology, which can be correlated with cellular energy states and apoptosis pathways .

- Metabolic Assessments : The Seahorse XF-24 extracellular flux analyzer is often employed alongside this compound to measure oxygen consumption rates and extracellular acidification rates, providing insights into cellular respiration and metabolic flexibility. Research indicates that this compound can effectively reveal metabolic shifts in response to various stimuli at concentrations as low as 3 μM .

Stem Cell Research

In the context of stem cell biology, this compound has been utilized to investigate the effects of mitochondrial function on stem cell behavior:

- Cell Migration and Micromotion : Electric cell-substrate impedance sensing (ECIS) has been applied to monitor the effects of this compound on human mesenchymal stem cells (hMSCs). Studies demonstrate that this compound treatment results in a concentration-dependent decrease in hMSC micromotion and wound healing migration, highlighting its impact on stem cell motility .

- Concentration Effects : Research indicates that changes in hMSC migration can be detected at this compound concentrations as low as 0.1 μM using high-frequency capacitance measurements. This sensitivity allows for detailed assessments of how mitochondrial uncoupling affects stem cell dynamics during processes like wound healing .

Cancer Research

This compound's role extends into oncology, where it is used to explore cancer cell metabolism and migration:

- Cytotoxicity Studies : In glioblastoma research, this compound has been used to assess the cytotoxic effects of various compounds on U-87 MG glioblastoma cells. The ability of this compound to induce metabolic stress makes it a useful agent for evaluating potential therapeutic agents' effectiveness against cancer cells .

- Migration Inhibition : By disrupting ATP production, this compound can inhibit cancer cell migration, making it a candidate for studies aimed at understanding metastasis and developing anti-cancer therapies .

Case Studies and Experimental Findings

作用機序

カルボニルシアニド-p-トリフルオロメトキシフェニルヒドラゾンは、ミトコンドリア膜を横切ってプロトンを輸送することにより、脱共役剤として作用し、ATP合成に必要なプロトン勾配を破壊します。これにより、酸素消費量が増加し、ATP産生が減少します。 この化合物はミトコンドリア膜を標的とし、エネルギー代謝とアポトーシスに関与する経路に影響を与えます .

類似の化合物との比較

類似の化合物:- カルボニルシアニド m-クロロフェニルヒドラゾン (CCCP)

- 2,4-ジニトロフェノール (DNP)

- OPC-163493

- トルカポン

独自性: カルボニルシアニド-p-トリフルオロメトキシフェニルヒドラゾンは、脱共役剤としての高い効力と、低濃度でミトコンドリアの脱分極を誘導する能力により、ユニークです。 2,4-ジニトロフェノールやCCCPなどの他の脱共役剤と比較して、ミトコンドリア機能に対する特定の効果に寄与する独特の化学構造を持っています .

類似化合物との比較

Similar Compounds:

- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

- 2,4-Dinitrophenol (DNP)

- OPC-163493

- Tolcapone

Uniqueness: Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is unique due to its high potency as an uncoupling agent and its ability to induce mitochondrial depolarization at low concentrations. Compared to other uncouplers like 2,4-Dinitrophenol and CCCP, it has a distinct chemical structure that contributes to its specific effects on mitochondrial function .

生物活性

Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is a potent mitochondrial uncoupler that has garnered attention for its diverse biological activities, particularly its effects on cell metabolism, apoptosis, and signaling pathways. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

This compound functions primarily as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane. This leads to a reduction in ATP synthesis while increasing oxygen consumption. The resultant increase in reactive oxygen species (ROS) and changes in mitochondrial membrane potential (MMP) play crucial roles in its biological effects.

Case Study: As4.1 Juxtaglomerular Cells

A study on As4.1 juxtaglomerular cells demonstrated that this compound induces apoptosis through a caspase-independent pathway. Key findings include:

- IC50 Value : The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 10 μM after 48 hours of exposure.

- Cell Cycle Impact : this compound treatment did not induce specific cell cycle phase arrests but significantly increased the proportion of sub-G1 cells, indicating cell death.

- Mitochondrial Membrane Potential : A rapid decrease in MMP was observed within 30 minutes of treatment, leading to cell death characterized by caspase-3 activation and PARP cleavage .

| Parameter | Measurement |

|---|---|

| IC50 | 10 μM at 48 hours |

| Sub-G1 Cell Population | ~40% at 10 μM this compound |

| Time to MMP Reduction | 30 minutes |

Case Study: PC12 Cells

In PC12 neuronal cells, this compound treatment resulted in significant alterations in calcium homeostasis and activation of mitogen-activated protein kinases (MAPKs):

- Intracellular Calcium Levels : this compound caused a rapid increase in intracellular calcium levels, peaking at approximately 250% of control values.

- ERK Activation : Tyrosine phosphorylation of ERK1 and ERK2 increased significantly, suggesting that this compound may influence signaling pathways involved in neuronal survival and death .

| Parameter | Measurement |

|---|---|

| Peak Calcium Increase | 250% of control |

| ERK Activation Time | Maximum at 30 minutes |

Study on Human Mesenchymal Stem Cells (hMSCs)

Research utilizing electric cell-substrate impedance sensing (ECIS) revealed that this compound affects the migration and proliferation of hMSCs:

- Cell Migration : this compound treatment resulted in decreased migration rates, with significant declines observed at concentrations as low as 1 μM.

- Mitochondrial Respiration : The study measured oxygen consumption rates (OCR) and demonstrated that higher concentrations of this compound led to reduced mitochondrial respiration and ATP production .

| This compound Concentration (μM) | Basal OCR Reduction (%) | Maximal Respiration Reduction (%) | ATP Production Reduction (%) |

|---|---|---|---|

| 0.3 | 14% | 14% | 13% |

| 1 | 5% | 4% | 10% |

| 2 | 8% | 23% | 15% |

| 3 | 56% | 67% | 64% |

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Induction of Apoptosis : this compound promotes apoptotic processes through mitochondrial dysfunction, affecting various cell types including renal and neuronal cells.

- Calcium Signaling Alterations : It significantly increases intracellular calcium levels, impacting signaling pathways critical for cell survival.

- Inhibition of Cell Migration : In stem cells, this compound disrupts normal migratory behavior, which could have implications for tissue repair and regeneration.

特性

IUPAC Name |

2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZRVOVNUMQTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(C#N)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190494 | |

| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-86-5 | |

| Record name | FCCP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[4-(trifluoromethoxy)phenyl]hydrazono]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONYL CYANIDE P-TRIFLUOROMETHOXYPHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQR3W2FLV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research does not delve into the computational chemistry aspects of FCCP. Further investigation would be needed to explore simulations, calculations, and QSAR models related to this compound.

ANone: Detailed SAR studies on this compound and its derivatives are not presented in the provided research. Investigating how structural modifications affect activity, potency, and selectivity would be an interesting avenue for further research.

ANone: While the provided research does not offer a historical overview, this compound's use as a mitochondrial uncoupler dates back several decades. It has been instrumental in understanding mitochondrial function, energy metabolism, and cellular responses to metabolic stress.

ANone: Absolutely. This compound research spans disciplines like biochemistry, cell biology, neuroscience, and physiology. It plays a crucial role in studying:

- Mitochondrial physiology: this compound helps dissect the mechanisms of oxidative phosphorylation and ATP synthesis. [, , , ]

- Cellular responses to metabolic stress: Researchers use this compound to understand how cells adapt to energy depletion, triggering processes like autophagy and apoptosis. [, , , , , ]

- Ion channel regulation: this compound's effects on intracellular calcium and other ions provide insights into ion channel gating mechanisms. [, , , , ]

- Neurodegenerative diseases: this compound is used to model mitochondrial dysfunction in diseases like Alzheimer's and ALS, contributing to our understanding of disease mechanisms and potential therapeutic targets. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。